molecular formula C9H6FNO3 B2822949 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid CAS No. 1379202-81-9

7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B2822949
CAS No.: 1379202-81-9
M. Wt: 195.149
InChI Key: LGNTYCDSOZOVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of the fluorine atom and the hydroxyl group on the indole ring enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid typically involves the fluorination of 4-hydroxy-1H-indole-2-carboxylic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 7-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes protection and deprotection steps, selective fluorination, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated indole derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and enhances its biological activity compared to non-fluorinated analogs .

Properties

IUPAC Name

7-fluoro-4-hydroxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-5-1-2-7(12)4-3-6(9(13)14)11-8(4)5/h1-3,11-12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNTYCDSOZOVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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